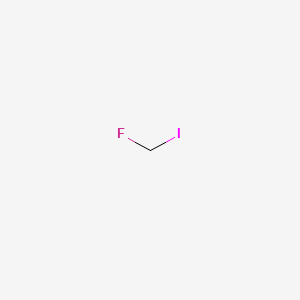

Fluoroiodomethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

fluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2FI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXNTVBGYLJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553763 | |

| Record name | Fluoro(iodo)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-53-5 | |

| Record name | Methane, fluoroiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro(iodo)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluoro(iodo)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroiodomethane (CH₂FI) is a volatile, colorless liquid that serves as a valuable reagent in organic synthesis, particularly for the introduction of the fluoromethyl moiety. This versatile building block is of significant interest in the development of pharmaceuticals and other specialty chemicals due to the unique properties conferred by the fluorine atom. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and a visual representation of a key synthetic workflow.

Introduction

This compound is a halomethane with the chemical formula CH₂FI.[1] It is a key reagent for fluoromethylation, the process of adding a fluoromethyl group (-CH₂F) to a molecule.[1] This modification can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The selective reactivity of the carbon-iodine bond over the stronger carbon-fluorine bond allows for a range of chemical transformations.[2] This document details common synthetic routes and the analytical techniques used to confirm the identity and purity of this compound.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic strategies. The most common methods involve halogen exchange reactions, where a more reactive halogen is replaced by fluoride, or the direct fluorination of a suitable precursor.

Synthesis via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from alkyl chlorides or bromides.[3] In the context of this compound synthesis, chlorofluoromethane is reacted with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.[4] The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.[3]

-

Reaction Setup: A 1000 mL three-necked flask is charged with 600 mL of acetone.

-

Introduction of Reactant: Chlorofluoromethane (CH₂FCl) gas is bubbled through the acetone solution for approximately 2.5 hours.

-

Quantification of Reactant: A 1 mL aliquot of the acetone solution is taken, and 100 µL of trifluorotoluene is added as an internal standard to determine the concentration of dissolved CH₂FCl.

-

Addition of Iodide Source: Sodium iodide (NaI) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is equipped with a reflux condenser and heated at 50°C for three days.

-

Work-up:

-

After the reaction is complete, the acetone solution is slowly added to a 2000 mL separatory funnel containing 1000 mL of water.

-

The lower layer, a brown liquid, is collected.

-

This layer is washed with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining iodine, followed by three washes with water.

-

-

Product Isolation: The resulting colorless, transparent liquid is crude this compound, which can be used for subsequent steps without further purification.[4]

Synthesis from Diiodomethane

Another common method for the synthesis of this compound is the fluorination of diiodomethane (CH₂I₂).[1] This method is particularly useful for the preparation of isotopically labeled this compound, such as [¹⁸F]this compound, which is a precursor for radiopharmaceuticals.[5]

-

Note: This protocol is for the radiolabeled variant but the general principle applies to the synthesis of the unlabeled compound, where a suitable non-radioactive fluoride source would be used.

-

Fluoride Source: [¹⁸F]Fluoride is produced and made reactive.

-

Reaction: The [¹⁸F]fluoride is reacted with diiodomethane in a suitable solvent.

-

Optimization: The reaction conditions, including temperature, reaction time, and the nature of the solvent and any phase-transfer catalyst, are optimized to maximize the yield of [¹⁸F]this compound.

-

Purification: The [¹⁸F]this compound is purified, often using gas chromatography, to separate it from the starting material and any byproducts. The synthesis and purification are typically rapid, taking around 15 minutes to minimize radioactive decay.[5]

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂FI | [1] |

| Molar Mass | 159.93 g/mol | [1] |

| Boiling Point | 53.4 °C | [1] |

| Density | 2.366 g/cm³ (at 20 °C) | N/A |

| Refractive Index | 1.491 (at 20 °C) | N/A |

The chemical reactivity of this compound is dominated by the C-I bond, which is significantly weaker than the C-F bond. This difference in bond strength allows for the selective cleavage of the C-I bond in nucleophilic substitution and other reactions, making it an effective fluoromethylating agent.[2]

Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |

| ¹H NMR | 4.85 ppm | Triplet | J(H-F) = 47 Hz | [6] |

| ¹³C NMR | 72.5 ppm | Doublet | J(C-F) = 165 Hz | [6] |

| ¹⁹F NMR | -145 ppm | Triplet | J(F-H) = 47 Hz | [6] |

| ¹⁹F NMR chemical shift is relative to CFCl₃ as an external standard. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H Asymmetric Stretch | 3050 | [6] |

| C-H Symmetric Stretch | 2965 | [6] |

| C-H Scissoring | 1420 | [6] |

| C-H Rocking | 1280 | [6] |

| C-H Wagging | 1185 | [6] |

| C-F Stretch | 1085 | [6] |

| C-I Stretch | 525 | [6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Ion | Description | Reference |

| 160 | [CH₂FI]⁺ | Molecular Ion | [6] |

| 133 | [CH₂F]⁺ | Loss of Iodine | [6] |

| 31 | [CH₂F]⁺ | Rearrangement | [6] |

Experimental and Synthetic Workflows

To provide a clearer understanding of the synthetic process, the following diagram illustrates the workflow for the synthesis of this compound via the Finkelstein reaction.

Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for the Finkelstein reaction and the synthesis from diiodomethane offer practical methods for its preparation. The comprehensive spectroscopic data presented in a structured format serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this compound as a fluoromethylating agent, combined with well-established methods for its synthesis and characterization, ensures its continued importance as a key building block in modern chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

Spectroscopic Profile of Fluoroiodomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for fluoroiodomethane (CH₂FI), a versatile reagent in fluoromethylation reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for reaction monitoring, quality control, and structural elucidation in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The presence of magnetically active nuclei (¹H, ¹³C, and ¹⁹F) provides a detailed fingerprint of the molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃).

Data Summary

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H | 4.85 ppm | Triplet | JH-F = 47 Hz |

| ¹³C | 72.5 ppm | Doublet | JC-F = 165 Hz |

| ¹⁹F | -145 ppm | Triplet | JF-H = 47 Hz |

| Note: ¹⁹F NMR chemical shifts are referenced to an external standard of trichlorofluoromethane (CFCl₃). |

Experimental Protocol: NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent, most commonly chloroform-d (CDCl₃, ~0.75 mL), and transferred to a 5 mm NMR tube.

-

¹H NMR: The spectrum is acquired on a 400 MHz (or higher) spectrometer. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). The spectrum will show a triplet at approximately 4.85 ppm due to the coupling of the two equivalent protons with the fluorine atom.[1]

-

¹³C NMR: The spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. The carbon signal is observed as a doublet around 72.5 ppm, a result of coupling with the directly attached fluorine atom.[1]

-

¹⁹F NMR: This analysis is performed using a spectrometer equipped with a fluorine probe, referenced to an external standard of CFCl₃ (δ = 0 ppm). The spectrum displays a triplet centered at approximately -145 ppm, arising from the coupling of the fluorine nucleus with the two adjacent protons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule's functional groups. For this compound, the key absorptions correspond to the stretching and bending of its carbon-halogen and carbon-hydrogen bonds.

Data Summary

| Vibrational Mode | Absorption Frequency (cm⁻¹) |

| C-H Asymmetric Stretch | 3050 |

| C-H Symmetric Stretch | 2965 |

| C-H Scissoring | 1420 |

| C-H Rocking | 1280 |

| C-H Wagging | 1185 |

| C-F Stretch | 1085 |

| C-I Stretch | 525 |

Experimental Protocol: IR Spectroscopy

Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Liquid Film Method: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

-

Gas Phase Method: A sample of this compound is introduced into a gas cell with KBr or NaCl windows.

-

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum. The characteristic peaks for C-H, C-F, and C-I bonds are then identified.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound.

Data Summary

| m/z | Assignment | Description |

| 160 | [CH₂FI]⁺ | Molecular Ion |

| 133 | [CH₂F]⁺ | Loss of Iodine radical (•I) |

| 31 | [CHF]⁺ | Possible rearrangement product |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: The sample is vaporized and then ionized in the source, typically using a standard electron ionization (EI) energy of 70 eV.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and its fragmentation pattern.[1]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

Caption: Fragmentation pathway of this compound in Mass Spectrometry.

References

Unraveling the Reactive Landscape of Fluoroiodomethane: A Theoretical Perspective

For Immediate Release

GOTHENBURG, Sweden – December 17, 2025 – Fluoroiodomethane (CH₂FI), a halogenated methane, presents a unique case study in reaction dynamics due to the presence of two distinct halogen atoms. Understanding its reaction mechanisms is crucial for applications ranging from atmospheric chemistry to its use as a fluoromethylating agent in synthetic organic chemistry. This technical guide provides an in-depth analysis of the theoretical studies concerning the reaction mechanisms of this compound, tailored for researchers, scientists, and drug development professionals.

While direct and comprehensive theoretical studies on this compound are limited, this guide synthesizes available data from analogous chemical systems and computational methodologies to project the key reaction pathways of CH₂FI. The primary reaction mechanisms explored include unimolecular dissociation, bimolecular reactions with key radicals, and photodissociation.

Core Reaction Mechanisms

This compound is susceptible to a variety of reaction pathways, primarily dictated by the weaker carbon-iodine bond compared to the carbon-fluorine and carbon-hydrogen bonds.

1. Unimolecular Dissociation: At elevated temperatures, this compound is expected to undergo unimolecular dissociation. The principal pathway is the cleavage of the C-I bond, leading to the formation of a fluoromethyl radical (•CH₂F) and an iodine atom (I•). This is due to the significantly lower bond dissociation energy of the C-I bond compared to the C-F and C-H bonds. A secondary, less favorable pathway involves the elimination of hydrogen fluoride (HF) to yield iodocarbene (:CHI).

2. Bimolecular Reactions with Radicals: In atmospheric and combustion environments, this compound can react with various radical species. The most significant of these is the hydroxyl radical (•OH), a key atmospheric oxidant. The reaction is expected to proceed primarily through hydrogen abstraction, forming water and a fluoroiodomethyl radical (•CHFI).

3. Photodissociation: this compound is susceptible to photodissociation upon absorption of ultraviolet radiation. The primary photochemical event is the cleavage of the C-I bond, which is the weakest bond in the molecule. This process generates a fluoromethyl radical and an iodine atom. Subsequent absorption of photons by the fluoromethyl radical can lead to further dissociation.

Quantitative Data from Analogous Systems

To provide a quantitative framework, the following tables summarize theoretical data for reactions of similar halomethanes. These values serve as valuable estimates for the analogous reactions of this compound.

Table 1: Calculated Activation Energies for Unimolecular Dissociation

| Reactant | Dissociation Channel | Activation Energy (kJ/mol) | Computational Method |

| CHF₃ | → :CF₂ + HF | 295 | DFT/B3LYP |

| CH₂Br₂ | → •CH₂Br + Br• | ~240 | Ab initio |

Note: Data for CHF₃ pyrolysis suggests a high activation energy for HF elimination.[1] The C-I bond in CH₂FI is significantly weaker than the C-Br bond in CH₂Br₂, suggesting a lower activation energy for C-I fission.

Table 2: Calculated Rate Constants for Reactions with •OH at 298 K

| Reactant | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Computational Method |

| CH₂Br₂ | •OH + CH₂Br₂ → H₂O + •CHBr₂ | 1.2 x 10⁻¹³ | PMP2/6-311G(3df,2p) |

| CH₂Cl₂ | •OH + CH₂Cl₂ → H₂O + •CHCl₂ | 1.1 x 10⁻¹³ | PMP2/6-311G(3df,2p) |

Note: The rate constants for hydrogen abstraction by •OH from dihalomethanes are of a similar order of magnitude.[2] A similar rate constant can be anticipated for this compound.

Experimental and Computational Protocols

The theoretical investigation of this compound reaction mechanisms employs a range of computational chemistry techniques.

Computational Methodology:

-

Ab initio Calculations: High-level ab initio methods such as Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory [CCSD(T)] are utilized to accurately calculate the potential energy surfaces, transition state geometries, and barrier heights for the reactions.[2]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are often employed for larger systems and to provide a good balance between computational cost and accuracy for geometry optimizations and frequency calculations.[1]

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to calculate microcanonical rate constants for unimolecular dissociation reactions, providing insights into the pressure and temperature dependence of these reactions.[3]

Experimental Validation: Theoretical predictions are ideally validated against experimental data. Key experimental techniques include:

-

Pyrolysis Experiments: Shock tubes coupled with analytical techniques like gas chromatography are used to study high-temperature unimolecular decomposition.[4]

-

Photolysis Studies: Laser-induced fluorescence or velocity-map imaging can be used to probe the dynamics of photodissociation and identify the resulting fragments.[5]

-

Kinetic Studies: Relative rate methods in environmental chambers or discharge-flow systems are employed to measure the rate constants of bimolecular reactions, such as with the hydroxyl radical.[6]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the primary reaction pathways of this compound.

Conclusion

While dedicated theoretical investigations on the reaction mechanisms of this compound are an emerging area of research, a robust understanding can be constructed by leveraging data from analogous chemical systems and established computational methodologies. The primary reactive pathways involve C-I bond cleavage through unimolecular dissociation and photodissociation, and hydrogen abstraction in bimolecular reactions. The quantitative data and protocols outlined in this guide provide a solid foundation for further experimental and theoretical exploration of this important fluorinated molecule. Future studies focusing directly on CH₂FI will be invaluable in refining our understanding of its complex chemical behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. psecommunity.org [psecommunity.org]

- 5. Photodissociation dynamics of tetrahydrofuran at 193 nm - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. witpress.com [witpress.com]

A Technical Guide to the Early Synthetic Routes of Fluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroiodomethane (CH₂FI), a volatile, colorless liquid, has emerged as a significant reagent in organic synthesis, particularly for the introduction of the fluoromethyl group (-CH₂F). Its utility in the synthesis of radiopharmaceuticals, leveraging the ¹⁸F isotope, has further amplified its importance in medicinal chemistry and positron emission tomography (PET). This technical guide provides an in-depth exploration of the foundational research into the synthesis of this compound, detailing the key early methodologies, experimental protocols, and associated quantitative data.

Core Synthetic Strategies

Early research into the synthesis of this compound primarily centered on three distinct chemical transformations: the Swarts reaction, the Finkelstein reaction, and the Hunsdiecker reaction. Each of these methods offers a unique pathway to this valuable synthetic building block.

The Swarts Reaction: Halogen Exchange with Metallic Fluorides

The Swarts reaction, a cornerstone of early organofluorine chemistry, involves the exchange of halogens, typically chlorine or bromine, with fluorine through the action of a metallic fluoride. In the context of this compound synthesis, this approach was adapted to replace an iodine atom in diiodomethane (CH₂I₂) with fluorine. The most commonly employed reagents in these early studies were silver(I) fluoride (AgF) and mercury(I) fluoride (Hg₂F₂).

Reaction Scheme:

Experimental Protocol (General):

A typical early protocol for the Swarts-type synthesis of this compound involved the direct reaction of diiodomethane with a metallic fluoride, often without a solvent or with a high-boiling inert solvent.

-

Apparatus: A reaction flask equipped with a reflux condenser and a distillation apparatus.

-

Reagents:

-

Diiodomethane (CH₂I₂)

-

Anhydrous silver(I) fluoride (AgF) or mercury(I) fluoride (Hg₂F₂)

-

-

Procedure:

-

The metallic fluoride is placed in the reaction flask.

-

Diiodomethane is added to the flask.

-

The mixture is heated, often to initiate the reaction and to distill the volatile this compound product as it is formed.

-

The crude distillate is then purified, typically by redistillation, to yield pure this compound.

-

Quantitative Data:

| Precursor | Fluorinating Agent | Reaction Conditions | Yield (%) | Boiling Point (°C) | Refractive Index (n²⁰_D) |

| Diiodomethane | Silver(I) Fluoride | Heating | Moderate | 53-54 | ~1.491 |

| Diiodomethane | Mercury(I) Fluoride | Heating | Moderate | 53-54 | ~1.491 |

Note: Early reports often provided qualitative descriptions of yields (e.g., "moderate") rather than precise quantitative values. The physical constants are consistent with modern accepted values.

The Finkelstein Reaction: Halogen Exchange with Alkali Metal Iodides

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen atom for another. For the synthesis of this compound, this typically entails the reaction of a precursor like bromofluoromethane (CH₂FBr) or chlorofluoromethane (CH₂FCl) with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent such as acetone.[1][2] The success of this reaction is often driven by the precipitation of the less soluble sodium bromide or sodium chloride from the acetone solution, shifting the equilibrium towards the formation of this compound.[1][2]

Reaction Scheme:

Experimental Protocol (from a representative later adaptation of early principles):

While detailed early protocols are scarce, a more recent procedure illustrates the core methodology.[3]

-

Apparatus: A three-necked flask equipped with a gas inlet, a reflux condenser, and a mechanical stirrer.

-

Reagents:

-

Chlorofluoromethane (CH₂FCl) gas

-

Sodium iodide (NaI)

-

Acetone

-

-

Procedure:

-

Acetone is charged into the reaction flask.

-

Chlorofluoromethane gas is bubbled through the acetone to create a solution of the starting material.

-

Sodium iodide is added to the solution.

-

The reaction mixture is heated at reflux (around 50°C) for an extended period (e.g., 72 hours).[3]

-

After cooling, the reaction mixture is poured into water, and the denser organic layer containing this compound is separated.

-

The organic layer is washed with a sodium thiosulfate solution to remove any residual iodine and then with water.

-

The crude product is then purified by distillation.

-

Quantitative Data (from a 2017 patent, representing an optimized process based on early principles): [3]

| Precursor | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield |

| Chlorofluoromethane | Sodium Iodide | Acetone | 50 | 72 | Not explicitly stated, but sufficient for subsequent steps. |

The Hunsdiecker Reaction: Decarboxylative Halogenation

The Hunsdiecker reaction, also known as the Borodin-Hunsdiecker reaction, provides a pathway to alkyl halides from the silver salts of carboxylic acids through a reaction with a halogen.[4][5] For the synthesis of this compound, this would involve the reaction of silver fluoroacetate (CH₂FCO₂Ag) with iodine.[4][5] This method results in a product with one less carbon atom than the starting carboxylic acid salt.

Reaction Scheme:

Experimental Protocol (General):

-

Preparation of Silver Fluoroacetate:

-

Fluoroacetic acid is neutralized with a base (e.g., sodium hydroxide) to form sodium fluoroacetate.

-

An aqueous solution of sodium fluoroacetate is treated with a solution of silver nitrate to precipitate silver fluoroacetate.

-

The silver fluoroacetate is collected by filtration, washed, and thoroughly dried.

-

-

Hunsdiecker Reaction:

-

The dry silver fluoroacetate is suspended in an inert solvent, such as carbon tetrachloride (CCl₄).

-

Iodine is added to the suspension.

-

The mixture is heated to reflux to initiate the reaction, which is characterized by the evolution of carbon dioxide and the precipitation of silver iodide.

-

After the reaction is complete, the precipitated silver iodide is filtered off.

-

The filtrate, containing this compound, is then purified by distillation.

-

Quantitative Data:

Summary of Physical and Spectroscopic Data

Consistent physical properties of this compound were reported in early literature, which align with modern measurements.

| Property | Value |

| Molecular Formula | CH₂FI |

| Molar Mass | 159.93 g/mol |

| Boiling Point | 53.4 °C[6][7] |

| Density (20 °C) | 2.366 g/cm³[8] |

| Refractive Index (n²⁰_D) | 1.491[8] |

Early spectroscopic characterization was limited. Modern techniques such as NMR and mass spectrometry provide definitive identification. However, rotational spectroscopy has been a key tool for the precise structural determination of this compound.[9]

Conclusion

The early research into the synthesis of this compound laid the groundwork for its current applications. The Swarts and Finkelstein reactions, both classic halogen exchange methods, and the Hunsdiecker reaction, a decarboxylative halogenation, were the primary routes explored. While early reports often lack the detailed quantitative data expected in modern chemical literature, they successfully demonstrated the feasibility of producing this important fluorinated methane derivative. These foundational methods have since been refined and adapted, particularly for the synthesis of radiolabeled this compound, highlighting the enduring legacy of this early synthetic research.

References

- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 373-53-5 [chemicalbook.com]

- 8. This compound CAS#: 373-53-5 [m.chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

Physical properties of Fluoroiodomethane: boiling point, solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroiodomethane (CH₂FI) is a halogenated methane derivative of significant interest in organic synthesis, particularly in the development of radiopharmaceuticals and other fluorinated molecules.[1][2][3] A thorough understanding of its physical properties, namely its boiling point and solubility, is crucial for its effective handling, application in synthetic protocols, and for the purification of resulting products. This technical guide provides a detailed overview of the boiling point and solubility of this compound, supported by experimental methodologies and a visualization of the underlying intermolecular forces that govern these properties.

Core Physical Properties

The physical characteristics of this compound are dictated by the nature of its chemical bonds and the resulting intermolecular forces. The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom creates a unique combination of dipole-dipole interactions and London dispersion forces.[4][5]

Boiling Point

This compound is a colorless liquid at room temperature.[3][6] The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. In the case of this compound, these forces are significant enough to result in a relatively high boiling point compared to methane, but it remains a volatile compound.

| Property | Value | Conditions |

| Boiling Point | 53.4 °C | At 760 mmHg[1][2][3] |

| Boiling Point | 52.6 °C | At 760 mmHg[7] |

Solubility

The solubility of a compound is determined by its interaction with a solvent. The principle of "like dissolves like" is a useful guideline. This compound exhibits limited solubility in polar solvents like water and is more readily soluble in organic solvents.

| Solvent | Solubility | Temperature |

| Water | 8.5 g/L | 25 °C |

| Organic Solvents | Soluble (qualitative) | Not specified |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections outline standardized experimental protocols for determining the boiling point and solubility of a liquid compound like this compound.

Determination of Boiling Point

A common and effective method for determining the boiling point of a small liquid sample is the micro boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is clamped within a Thiele tube containing heating oil, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The "shake-flask" method is a widely used technique for determining the solubility of a substance in a particular solvent.

Apparatus:

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography)

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a conical flask.

-

The flask is securely stoppered and placed in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the flask is allowed to stand undisturbed in the temperature-controlled bath to allow any undissolved solute to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered to remove any suspended particles.

-

The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical technique, such as Gas Chromatography.

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).

Intermolecular Forces and Physical Properties

The boiling point and solubility of this compound are direct consequences of the intermolecular forces between its molecules. The following diagram illustrates the relationship between the molecular structure, the resulting intermolecular forces, and the macroscopic physical properties.

Caption: Intermolecular forces governing this compound's physical properties.

References

- 1. This compound CAS#: 373-53-5 [m.chemicalbook.com]

- 2. This compound | 373-53-5 [chemicalbook.com]

- 3. 373-53-5 | this compound [fluoromart.com]

- 4. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. embibe.com [embibe.com]

Fluoroiodomethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroiodomethane (CH₂FI) is a volatile, colorless liquid that has emerged as a significant reagent in modern organic synthesis, particularly in the realm of fluoromethylation. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation are provided, along with a summary of its key applications in research and drug development. The document also includes visualizations of its primary reaction pathways to facilitate a deeper understanding of its chemical behavior.

Discovery and History

The journey of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized by Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, the specific discovery of this compound occurred much later.

This compound first appeared in the chemical literature in the mid-20th century, arising from systematic investigations into mixed halomethanes.[1] Early synthetic methods were often characterized by low yields and the use of hazardous reagents, which limited its widespread adoption. A significant advancement in the synthesis of this compound came in the 1970s with the development of more efficient and safer fluorination procedures utilizing silver(I) fluoride.[1]

The true ascent of this compound to prominence began in the 1990s, driven by the rapid growth of Positron Emission Tomography (PET) as a medical imaging technique.[1] Researchers required efficient methods for introducing the fluorine-18 (¹⁸F) isotope into biologically active molecules, and [¹⁸F]this compound proved to be a valuable precursor for this purpose.[2] Today, it is recognized as a versatile and environmentally benign alternative to ozone-depleting fluoromethylating agents.[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application in synthesis.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | CH₂FI | [2] |

| Molar Mass | 159.93 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 53.4 °C (326.5 K) | [2] |

| Melting Point | -96.0 °C (177.1 K) | |

| Density | 2.417 g/cm³ at 20 °C | |

| Vapor Pressure | 24.5 kPa at 20 °C | |

| Refractive Index | 1.493 at 20 °C | |

| Dipole Moment | 1.85 D | [1] |

| Solubility | Soluble in most organic solvents. |

Chemical Properties

| Property | Value | Reference(s) |

| C-F Bond Dissociation Energy | ~460 kJ/mol | [3] |

| C-I Bond Dissociation Energy | ~233 kJ/mol | [3] |

The significant difference in the bond dissociation energies of the carbon-fluorine and carbon-iodine bonds is the foundation of this compound's versatile reactivity. The weaker C-I bond is readily cleaved, allowing for the introduction of the fluoromethyl group via various reaction pathways.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods. The two most common and practical laboratory-scale syntheses are detailed below.

Synthesis via Fluorination of Diiodomethane

This method relies on the direct fluorination of diiodomethane using a suitable fluorinating agent, most commonly silver(I) fluoride.

Reaction: CH₂I₂ + AgF → CH₂FI + AgI

Materials:

-

Diiodomethane (CH₂I₂)

-

Silver(I) fluoride (AgF)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, suspend silver(I) fluoride (1.0 eq) in anhydrous acetonitrile.

-

Add diiodomethane (1.2 eq) to the suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated silver iodide (AgI).

-

Wash the precipitate with a small amount of anhydrous acetonitrile.

-

Combine the filtrate and washings.

-

Carefully remove the acetonitrile by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 25-27 °C at 100 mmHg.

-

Dry the purified product over anhydrous sodium sulfate.

Synthesis via Finkelstein Reaction

This method involves a halogen exchange reaction from a more readily available precursor, such as chlorofluoromethane or bromofluoromethane.

Reaction: CH₂FCl + NaI → CH₂FI + NaCl

Materials:

-

Chlorofluoromethane (CH₂FCl) or Bromofluoromethane (CH₂FBr)

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium iodide (1.5 eq) in anhydrous acetone.

-

Cool the solution in an ice bath.

-

Bubble chlorofluoromethane gas (1.0 eq) through the solution or add bromofluoromethane dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 56 °C) for 12-24 hours. The precipitation of sodium chloride (or sodium bromide) indicates the progress of the reaction.

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium halide.

-

Dilute the filtrate with cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with a low-boiling point organic solvent, such as diethyl ether.

-

Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

Reactivity and Signaling Pathways

This compound's utility as a synthetic reagent stems from its ability to act as a source of the fluoromethyl (CH₂F) group in nucleophilic, electrophilic, and radical reactions.

Nucleophilic Fluoromethylation

In the presence of a strong base or an organometallic reagent, the C-I bond can be cleaved to generate a fluoromethyl anion equivalent, which can then react with various electrophiles.

Caption: Nucleophilic fluoromethylation pathway.

Electrophilic Fluoromethylation

This compound can also serve as an electrophilic source of the fluoromethyl group. The carbon atom is rendered electrophilic by the two electron-withdrawing halogen atoms, making it susceptible to attack by nucleophiles.

Caption: Electrophilic fluoromethylation via SN2 reaction.

Radical Fluoromethylation

The weak C-I bond can undergo homolytic cleavage upon exposure to radical initiators or photolysis, generating a fluoromethyl radical. This radical can then participate in various radical-mediated transformations.

Caption: Radical fluoromethylation of an alkene.

Applications in Research and Drug Development

The unique reactivity of this compound has made it a valuable tool for researchers and drug development professionals.

-

Radiolabeling for PET Imaging: The synthesis of [¹⁸F]this compound is a cornerstone for the preparation of a wide range of PET tracers.[2] The fluoromethyl group can be readily incorporated into various biomolecules, including peptides, steroids, and neurotransmitter ligands, allowing for non-invasive in vivo imaging of biological processes.

-

Metabolic Stabilization: The introduction of a fluorine atom can significantly alter the metabolic profile of a drug candidate. The strong C-F bond is resistant to enzymatic cleavage, which can lead to increased metabolic stability and a longer biological half-life.

-

Modulation of Physicochemical Properties: The highly polar nature of the C-F bond can influence a molecule's lipophilicity, acidity, and basicity. This allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties.

-

Synthesis of Fluorinated Building Blocks: this compound serves as a key starting material for the synthesis of more complex fluorinated building blocks, which are then incorporated into larger molecules.

Conclusion

This compound has evolved from a laboratory curiosity to an indispensable reagent in modern organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a versatile tool for the introduction of the fluoromethyl group. The detailed experimental protocols and an understanding of its reaction pathways provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable compound in their synthetic endeavors. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound in the synthetic chemist's toolbox is set to increase.

References

An In-depth Technical Guide to the Thermochemical Properties of Fluoroiodomethane (CH₂FI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroiodomethane (CH₂FI), a mixed halomethane, is a compound of significant interest in synthetic organic chemistry and radiopharmaceutical development. Its unique reactivity, stemming from the presence of both a highly electronegative fluorine atom and a good leaving group in iodine on the same carbon center, makes it a valuable reagent for the introduction of the fluoromethyl moiety. A thorough understanding of its thermochemical properties is paramount for optimizing reaction conditions, predicting reaction outcomes, and ensuring the safe handling of this versatile molecule. This guide provides a comprehensive overview of the available thermochemical data for this compound, detailed experimental protocols for their determination, and visualizations of key molecular and synthetic pathways.

Thermochemical Data of this compound

The thermochemical properties of this compound have been investigated through a combination of experimental techniques and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₂FI | |

| Molecular Weight | 159.93 g/mol | |

| Boiling Point | 53.4 °C | [1] |

| Heat of Vaporization | 28.5 kJ/mol | [2] |

| Heat of Fusion | 8.2 kJ/mol | [2] |

| Molecular Dipole Moment | 1.85 D | [2] |

Table 2: Bond Dissociation Energies (BDE) of this compound

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Reference |

| C–F | 115 | 481 | [2] |

| C–I | 57 | 238 | [2] |

| C–H | 101 | 423 | [2] |

Table 3: Computationally Derived Vibrational Frequencies of this compound

The vibrational modes of this compound have been studied using spectroscopic techniques and quantum-chemical calculations. The following table presents computationally derived harmonic vibrational frequencies.

| Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 3163 | C-H asymmetric stretch |

| ν₂ | 3085 | C-H symmetric stretch |

| ν₃ | 1415 | CH₂ scissoring |

| ν₄ | 1184 | CH₂ wagging |

| ν₅ | 1065 | C-F stretch |

| ν₆ | 768 | CH₂ rocking |

| ν₇ | 540 | C-I stretch |

| ν₈ | 345 | CH₂ twisting |

| ν₉ | 288 | FCI bending |

These values are based on quantum-chemical calculations and provide a good approximation of the fundamental vibrational modes. Experimental verification through IR and Raman spectroscopy is recommended for precise assignments.

Experimental Protocols

The determination of the thermochemical data presented above relies on a variety of sophisticated experimental and computational techniques. The following sections provide detailed methodologies for key experiments.

Determination of Molecular Structure and Rotational Constants by Fourier-Transform Microwave (FTMW) Spectroscopy

This method provides highly accurate information about the molecular geometry and rotational constants, which are fundamental for understanding the molecule's physical properties.

-

Sample Preparation: A gaseous sample of this compound is diluted in an inert carrier gas, such as neon, typically at a concentration of 1-2%.

-

Instrumentation: A molecular-beam Fourier-transform microwave (MB-FTMW) spectrometer is employed. The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet that cools the molecules to a few Kelvin.

-

Measurement: The supersonic jet is directed into a Fabry-Pérot cavity where it is irradiated with short, high-power microwave pulses. The subsequent free induction decay of the coherently excited rotating molecules is detected and Fourier-transformed to obtain the rotational spectrum.

-

Data Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants for the iodine nucleus. From the rotational constants of different isotopologues, a precise molecular structure can be derived.

Determination of Bond Dissociation Energies

While direct experimental determination for each bond in CH₂FI is complex, these values are often derived from a combination of experimental data and theoretical calculations. A common experimental approach to determine bond dissociation energies involves studying the kinetics of thermal or photochemical decomposition.

-

Methodology: Photoionization Mass Spectrometry

-

Ionization: A beam of this compound molecules is crossed with a tunable monochromatic vacuum ultraviolet (VUV) photon beam.

-

Mass Analysis: The resulting ions are analyzed by a mass spectrometer.

-

Data Acquisition: The ion signal for a specific fragment (e.g., CH₂F⁺) is recorded as a function of the photon energy. The appearance energy (AE) of the fragment ion is the minimum energy required to form that ion from the parent molecule.

-

Calculation: The bond dissociation energy can be calculated using the following equation: BDE(C-I) = AE(CH₂F⁺) - IE(CH₂F•) + ΔfH°(I•) - ΔfH°(CH₂FI) where IE is the ionization energy of the CH₂F radical and ΔfH° are the enthalpies of formation of the respective species.

-

Computational Prediction of Thermochemical Properties

High-level ab initio quantum-chemical calculations are a powerful tool for predicting thermochemical data, especially for reactive or difficult-to-handle compounds.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or MOLPRO are used.

-

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy structure. This is typically done using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).

-

Frequency Calculation: At the optimized geometry, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the harmonic vibrational frequencies and zero-point vibrational energy (ZPVE).

-

Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry using a large basis set to obtain an accurate electronic energy.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation at 298 K can be calculated using atomization or isodesmic reaction schemes. For example, in an atomization scheme: ΔfH°₂₉₈(CH₂FI) = E₀(CH₂FI) + ZPE(CH₂FI) + [H₂₉₈(CH₂FI) - H₀(CH₂FI)] - Σ[E₀(atom) + H₂₉₈(atom) - H₀(atom)] + ΣΔfH°₂₉₈(atom) where E₀ is the total electronic energy at 0 K, ZPE is the zero-point energy, and H are the enthalpies.

-

Mandatory Visualizations

Synthesis of this compound

This compound can be synthesized via a halogen exchange reaction from diiodomethane. The following diagram illustrates a typical laboratory-scale synthesis workflow.

References

Fluoroiodomethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and applications of fluoroiodomethane (CH2FI), a key reagent in modern medicinal chemistry and radiolabeling.

Core Chemical Identifiers and Properties

This compound (CH2FI) is a halomethane derivative that has garnered significant attention as a versatile reagent for the introduction of the fluoromethyl group (-CH2F) into organic molecules. Its unique combination of a fluorine and an iodine atom on the same carbon center imparts distinct reactivity, making it a valuable tool in organic synthesis and particularly in the development of radiopharmaceuticals.

This guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, synthesis protocols, and key applications relevant to researchers and professionals in drug development.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 373-53-5 |

| Molecular Formula | CH2FI |

| IUPAC Name | fluoro(iodo)methane |

| Synonyms | Fluoromethyl iodide, Fluoro-iodo-methane |

| InChI | InChI=1S/CH2FI/c2-1-3/h1H2 |

| InChIKey | XGVXNTVBGYLJIR-UHFFFAOYSA-N |

| Canonical SMILES | FCI |

| PubChem CID | 13981373 |

| ChemSpider ID | 10329326 |

| ECHA InfoCard | 100.201.539 |

| UNII | F4DZ382EN9 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 159.93 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 53.4 °C (128.1 °F; 326.5 K) |

| Density | 2.307 g/cm³ |

| Refractive Index | 1.483 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the fluorination of methylene iodide. A common laboratory-scale procedure involves the reaction of chlorofluoromethane with sodium iodide in acetone.

Experimental Protocol: Synthesis from Chlorofluoromethane

-

In a 1000 mL three-necked flask, dissolve 600 mL of acetone.

-

Bubble chlorofluoromethane (CH2FCl) gas through the acetone solution for approximately 2.5 hours.

-

To confirm the concentration of CH2FCl, take a 1 mL aliquot of the acetone solution and add 100 µL of trifluorotoluene as an internal standard. The target is approximately 1.26 mol of CH2FCl.

-

Add 1.50 mol (225 g) of sodium iodide (NaI) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the reaction at 50 °C for three days.

-

After the reaction is complete, transfer the acetone solution to a 2000 mL separatory funnel containing 1000 mL of water.

-

The solution will separate into layers. Collect the lower, brown, organic layer.

-

Wash the organic layer with a saturated sodium thiosulfate (Na2S2O3) solution to remove unreacted iodine, followed by three washes with water.

-

The resulting colorless, transparent liquid is this compound, which can be used in subsequent steps without further purification.

Synthesis of [¹⁸F]this compound for Radiopharmaceuticals

A crucial application of this compound is in the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). The synthesis involves a nucleophilic substitution reaction on diiodomethane using [¹⁸F]fluoride.

Experimental Protocol: Synthesis of [¹⁸F]this compound

-

[¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.

-

The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel.

-

The solvent is removed by azeotropic distillation.

-

Diiodomethane (CH₂I₂) is added to the dried [¹⁸F]fluoride.

-

The reaction mixture is heated to facilitate the nucleophilic substitution of one iodine atom with [¹⁸F]fluoride.

-

The resulting [¹⁸F]this compound is purified, typically by distillation or gas chromatography. The entire synthesis and purification process is rapid, often completed within 15 minutes, to minimize radioactive decay.

Reaction Mechanisms and Applications

This compound is a versatile reagent for monofluoromethylation, a key strategy in drug design to modulate the physicochemical and biological properties of molecules. It can participate in a variety of reactions, including nucleophilic substitutions and transition-metal catalyzed cross-coupling reactions.

Nucleophilic Monofluoromethylation

The carbon atom in this compound is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. This Sₙ2 reaction is a common method for introducing the fluoromethyl group onto heteroatoms.

Caption: Sₙ2 mechanism for nucleophilic monofluoromethylation.

This reaction is effective with a range of nucleophiles, including amines, carboxylic acids, thiols, and phenoxides, producing the corresponding fluoromethylated derivatives with varying yields.

Experimental Workflow for Radiopharmaceutical Synthesis

The synthesis of ¹⁸F-labeled radiopharmaceuticals using [¹⁸F]this compound typically follows a multi-step automated process to ensure safety and efficiency.

Caption: Automated workflow for [¹⁸F]radiopharmaceutical synthesis.

This streamlined workflow is essential for producing radiotracers with high radiochemical purity and specific activity, which are critical for high

Methodological & Application

Application Notes and Protocols for [¹⁸F]Fluoroiodomethane in PET Radiosynthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [¹⁸F]fluoroiodomethane ([¹⁸F]CH₂FI) as a versatile precursor for introducing the [¹⁸F]fluoromethyl group in Positron Emission Tomography (PET) radiolabeling.

Introduction

[¹⁸F]this compound is a valuable radiolabeling synthon for the efficient incorporation of fluorine-18 into a wide range of biologically active molecules. Its primary application lies in the [¹⁸F]fluoromethylation of various functional groups, including amines, phenols, thiols, and carboxylic acids. The relatively straightforward synthesis of [¹⁸F]this compound and its reactivity make it an attractive choice for the development of novel PET tracers.

Synthesis of [¹⁸F]this compound

The synthesis of [¹⁸F]this compound is achieved through a nucleophilic substitution reaction on diiodomethane using [¹⁸F]fluoride. The overall synthesis and purification can be accomplished rapidly, typically within 15 minutes.

Synthesis Workflow

Transition metal-catalyzed cross-coupling with Fluoroiodomethane

An essential method for introducing the fluoromethyl (-CH₂F) group into organic molecules is the transition metal-catalyzed cross-coupling reaction with fluoroiodomethane (CH₂FI). The fluoromethyl group is a crucial structural motif in medicinal chemistry and drug development, as it can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] this compound is an advantageous reagent for this purpose; it is commercially available, relatively inexpensive, and not an ozone-depleting substance.[3]

This document provides detailed application notes and experimental protocols for researchers and scientists focused on utilizing this compound in palladium- and copper-catalyzed cross-coupling reactions.

Application Notes

Transition metal-catalyzed fluoromethylation using CH₂FI primarily involves palladium and copper systems, with palladium being the most extensively documented. These reactions enable the formation of C(sp²)-C(sp³) and other carbon-carbon bonds, providing access to a wide range of fluoromethylated compounds.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts are highly effective for the fluoromethylation of various organic substrates using this compound. The most common variations are the Suzuki-Miyaura coupling with organoboron reagents and the Negishi coupling with organozinc reagents.

Suzuki-Miyaura Type Coupling:

The palladium-catalyzed direct monofluoromethylation of arylboronic esters with CH₂FI proceeds under remarkably mild conditions, often at room temperature.[4] This method demonstrates good tolerance for various functional groups, making it suitable for the late-stage modification of complex molecules.[4] Key to the success of this reaction is the specific combination of the palladium source, ligand, and base. Water has also been shown to be a crucial additive for enhancing reaction yields.[4]

Key Reaction Parameters for Pd-Catalyzed Suzuki-Type Monofluoromethylation

| Parameter | Recommended Reagent/Condition | Notes |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |

| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) | Electron-rich phosphine ligands are often effective. |

| Base | Cs₂CO₃ (Caesium Carbonate) | A strong inorganic base crucial for the transmetalation step. |

| Coupling Partner | Arylboronic Pinacol Esters | Stable and widely available organoboron reagents. |

| Solvent | THF / H₂O | The presence of water is reported to be beneficial for the yield.[4] |

| Temperature | Room Temperature | The mild conditions are a significant advantage of this protocol.[4] |

Substrate Scope and Yields (Suzuki-Type Coupling)

| Arylboronic Ester Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxycarbonylphenylboronic acid pinacol ester | Methyl 4-(fluoromethyl)benzoate | 85% |

| 4-Biphenylboronic acid pinacol ester | 4-(Fluoromethyl)-1,1'-biphenyl | 81% |

| N-Boc-indole-5-boronic acid pinacol ester | 5-(Fluoromethyl)-1H-indole (Boc protected) | 75% |

| Estrone-derived boronic ester | 3-(Fluoromethyl)estrone derivative | 73%[4] |

(Data synthesized from findings reported in Organic Letters, 2015, 17, 3086-3089)[4]

Negishi-Type Coupling:

While protocols specific to this compound are less common, methodologies developed for di- and trifluoromethylation serve as excellent templates. The Negishi coupling of arylzinc reagents offers an alternative with high functional group tolerance.[5] Palladium catalysts combined with specific ligands like Xantphos are effective for this transformation.[6]

Key Reaction Parameters for Pd-Catalyzed Negishi-Type Monofluoromethylation

| Parameter | Recommended Reagent/Condition | Notes |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ | |

| Ligand | Xantphos | A wide bite-angle ligand often used in challenging couplings. |

| Coupling Partner | Arylzinc Halides | Prepared in situ from aryl halides. |

| Solvent | THF (Tetrahydrofuran) | Anhydrous conditions are critical. |

| Temperature | Room Temperature to 60 °C | Reaction temperature may need optimization. |

Copper-Catalyzed Cross-Coupling

Copper-catalyzed methods represent a more economical alternative to palladium-based systems. While direct protocols for CH₂FI coupling are still emerging, existing methods for the copper-catalyzed coupling of alkyl halides with organoboron reagents provide a strong foundation.[7] These reactions typically employ a copper(I) salt, a base, and a suitable solvent.

Key Reaction Parameters for Copper-Catalyzed Monofluoromethylation

| Parameter | Recommended Reagent/Condition | Notes |

|---|---|---|

| Copper Source | CuI (Copper(I) Iodide) | A common and inexpensive copper catalyst. |

| Base | LiOtBu (Lithium tert-butoxide) | A strong base often required for these transformations.[7] |

| Coupling Partner | Organoboron or Organozinc Reagents | |

| Solvent | DMF (Dimethylformamide) or DMAc (Dimethylacetamide) | Polar aprotic solvents are typically used. |

| Temperature | 0 °C to 100 °C | Highly substrate and system dependent. |

Visualizations

dot digraph "Palladium_Catalytic_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 1: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling", fontcolor="#202124", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="R-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="R-Pd(II)(R')L₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for edge routing in1 [label="", shape=point, width=0]; in2 [label="", shape=point, width=0]; in3 [label="", shape=point, width=0]; out1 [label="", shape=point, width=0]; out2 [label="", shape=point, width=0]; out3 [label="", shape=point, width=0];

// Edges pd0 -> in1 [arrowhead=none]; in1 -> oa_complex [label=" Oxidative\n Addition", color="#EA4335"]; oa_complex -> in2 [arrowhead=none]; in2 -> trans_complex [label=" Transmetalation", color="#4285F4"]; trans_complex -> in3 [arrowhead=none]; in3 -> pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Input/Output subgraph { rank=same; in1; reactant1 [label="R-X\n(e.g., Ar-Br)", shape=none, fontcolor="#202124"]; reactant1 -> in1 [color="#EA4335"]; }

subgraph { rank=same; in2; reactant2 [label="R'-M\n(e.g., CH₂F-ZnCl)", shape=none, fontcolor="#202124"]; reactant2 -> in2 [color="#4285F4"]; }

subgraph { rank=same; in3; product [label="R-R'\n(e.g., Ar-CH₂F)", shape=none, fontcolor="#202124"]; in3 -> product [color="#34A853"]; } } enddot Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

dot digraph "Experimental_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 2: Experimental Workflow for Cross-Coupling", fontcolor="#202124", fontsize=12, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, rounded=1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes prep [label="1. Reagent Preparation", fillcolor="#FBBC05"]; setup [label="2. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reagent Addition & Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="4. Monitor Progress (TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Quenching & Work-up", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="7. Product Analysis (NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> setup; setup -> reaction; reaction -> monitor; monitor -> workup; workup -> purify; purify -> analysis; } enddot Caption: Experimental Workflow for Cross-Coupling Reactions.

Experimental Protocols

Safety Precaution: this compound is volatile and a lachrymator. All manipulations should be performed in a well-ventilated fume hood. Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) is required. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as palladium catalysts can be sensitive to oxygen.[8]

Protocol 1: Palladium-Catalyzed Suzuki-Type Monofluoromethylation of Arylboronic Esters

This protocol is adapted from the procedure reported by Hu and coworkers.[4]

Materials:

-

Arylboronic acid pinacol ester (1.0 equiv, 0.2 mmol)

-

This compound (CH₂FI) (3.0 equiv, 0.6 mmol)

-

Pd₂(dba)₃ (2.5 mol%, 0.005 mmol, 4.6 mg)

-

P(o-tol)₃ (10 mol%, 0.02 mmol, 6.1 mg)

-

Cs₂CO₃ (2.0 equiv, 0.4 mmol, 130 mg)

-

Anhydrous Tetrahydrofuran (THF), 2.0 mL

-

Deionized Water, 0.2 mL

Procedure:

-

Vessel Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid pinacol ester, Pd₂(dba)₃, P(o-tol)₃, and Cs₂CO₃.

-

Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Solvent Addition: Add anhydrous THF (2.0 mL) and deionized water (0.2 mL) via syringe.

-

Reagent Addition: Add this compound (3.0 equivalents) to the stirring mixture via syringe.

-

Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8]

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure monofluoromethylated arene.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Negishi-Type Monofluoromethylation of Aryl Halides

This protocol is a general procedure adapted from related Negishi couplings.[6][9] It involves the in situ preparation of the organozinc reagent.

Materials:

-

Aryl iodide or bromide (1.0 equiv, 0.5 mmol)

-

Zinc dust (activated, 2.0 equiv, 1.0 mmol, 65 mg)

-

This compound (CH₂FI) (1.5 equiv, 0.75 mmol)

-

Pd₂(dba)₃ (2.0 mol%, 0.01 mmol, 9.2 mg)

-

Xantphos (4.4 mol%, 0.022 mmol, 12.7 mg)

-

Anhydrous Tetrahydrofuran (THF), 3.0 mL

Procedure:

-

Organozinc Preparation:

-

To a dry Schlenk tube under argon, add activated zinc dust.

-

Add anhydrous THF (1.0 mL), followed by a solution of this compound in THF (1.0 M solution, 0.75 mL, 1.5 equiv).

-

Stir the mixture at room temperature for 1-2 hours to form the fluoromethylzinc reagent (FCH₂ZnI).

-

-

Cross-Coupling Reaction:

-

In a separate, dry Schlenk tube under argon, add the aryl halide, Pd₂(dba)₃, and Xantphos.

-

Add anhydrous THF (1.0 mL).

-

To this mixture, add the freshly prepared solution of the fluoromethylzinc reagent dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

-

-

Monitoring, Work-up, and Purification:

-

Follow steps 6-9 from Protocol 1 to monitor the reaction, perform the aqueous work-up, purify the product by column chromatography, and perform characterization.

-

References

- 1. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Hydrofluoromethylation of alkenes with this compound and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide [organic-chemistry.org]

- 5. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Catalyzed Cross-Coupling Reaction of Allyl Boron Ester with 1°/2°/3°-Halogenated Alkanes [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Fluoromethylation of Heterocycles using Fluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluoromethyl (-CH2F) group into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. This modification can enhance metabolic stability, membrane permeability, and binding affinity. Fluoroiodomethane (CH2FI) has emerged as a practical and efficient reagent for direct nucleophilic fluoromethylation. This document provides detailed application notes and experimental protocols for the fluoromethylation of various heterocycles using this compound.

Core Concepts and Reaction Mechanism

Nucleophilic fluoromethylation with this compound proceeds via a direct SN2 displacement of the iodide by a heteroatomic nucleophile. The reaction is typically facilitated by a base, which deprotonates the heterocycle to enhance its nucleophilicity. The choice of base and solvent is critical for achieving high yields and selectivity. Cesium carbonate (Cs2CO3) is often the base of choice due to its high solubility in organic solvents and its ability to promote the reaction efficiently under mild conditions.[1]

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the reaction conditions and yields for the nucleophilic fluoromethylation of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles with this compound.

Table 1: Fluoromethylation of N-Heterocycles [1]

| Entry | Heterocycle Substrate | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| 1 | Imidazole | Cs2CO3 | DMF | 12 | 25 | 1-(Fluoromethyl)-1H-imidazole | 95 |

| 2 | 1H-Pyrazole | Cs2CO3 | DMF | 12 | 25 | 1-(Fluoromethyl)-1H-pyrazole | 92 |

| 3 | 1H-Indazole | Cs2CO3 | DMF | 12 | 25 | 1-(Fluoromethyl)-1H-indazole | 88 |

| 4 | Phthalimide | Cs2CO3 | DMF | 12 | 25 | 2-(Fluoromethyl)isoindoline-1,3-dione | 98 |

| 5 | Theophylline | Cs2CO3 | DMF | 12 | 25 | 7-(Fluoromethyl)-theophylline | 90 |